

# 2-(Butylthio)ethanol: Technical Profile & Synthesis Guide[1]

**Author:** BenchChem Technical Support Team. **Date:** February 2026

## Compound of Interest

Compound Name: 2-(Butylthio)ethanol

CAS No.: 5331-37-3

Cat. No.: B1585090

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## Executive Summary

**2-(Butylthio)ethanol** (CAS: 5331-37-3) is a bifunctional organosulfur compound characterized by a thioether linkage and a primary hydroxyl group. Widely utilized as a specialized solvent and a critical intermediate in the synthesis of agrochemicals (systemic insecticides) and polymers, it serves as a robust building block for introducing sulfide functionalities into complex organic molecules.[1] This guide provides a comprehensive technical analysis of its physicochemical properties, industrial synthesis pathways, and safety protocols for research and development applications.

## Chemical Identity & Nomenclature

Precise nomenclature is vital for database retrieval and regulatory compliance. The compound features a butyl chain attached to a sulfur atom, which is in turn bonded to an ethyl alcohol moiety.[2]

Parameter	Details
IUPAC Name	2-(Butylthio)ethanol
Common Synonyms	Butyl 2-hydroxyethyl sulfide; 2-Hydroxyethyl butyl sulfide; Butylthioethanol; 2-Butylsulfanyl-ethanol
CAS Registry Number	5331-37-3
Molecular Formula	
SMILES	CCCCSCCO
InChI Key	ARRJJHJQSNPJFV-UHFFFAOYSA-N
Molecular Weight	134.24 g/mol

## Physicochemical Properties

The following data represents standard grade material (>98% purity). Researchers should note the relatively high boiling point and refractive index, which are characteristic of thioethers.

Property	Value	Condition / Note
Appearance	Clear, colorless to pale yellow liquid	Standard State
Boiling Point	217–218 °C	@ 760 mmHg
Density	0.965 – 0.970 g/mL	@ 20 °C
Refractive Index ( )	1.477 – 1.481	High refractivity due to sulfur
Flash Point	~107 °C	Closed Cup
Solubility	Soluble in ethanol, ether, acetone	Limited solubility in water (~5.4 g/L)
Vapor Pressure	~0.03 mmHg	@ 25 °C (Low volatility)

## Synthesis & Manufacturing Protocols

### Primary Industrial Route: Ethoxylation of 1-Butanethiol

The most atom-economical method involves the nucleophilic ring-opening of ethylene oxide by 1-butanethiol. This reaction is generally base-catalyzed to generate the more nucleophilic thiolate species.

#### Reaction Logic:

- **Activation:** A catalytic amount of base (e.g., NaOH or Triethylamine) deprotonates the thiol ( ).
- **Nucleophilic Attack:** The butylthiolate attacks the less hindered carbon of the ethylene oxide ring.
- **Protonation:** The resulting alkoxide abstracts a proton (often from the starting thiol or solvent) to regenerate the catalyst and form the alcohol product.

#### Protocol (Lab Scale Adaptation):

- **Precursors:** 1-Butanethiol (1.0 eq), Ethylene Oxide (1.1 eq), Triethylamine (cat. 1-2 mol%).
- **Setup:** Autoclave or pressure-rated vessel (due to Ethylene Oxide gas).
- **Procedure:**
  - Charge vessel with 1-butanethiol and catalyst under inert atmosphere ( ).
  - Cool to 0–5 °C. Slowly introduce Ethylene Oxide to control the strong exotherm.
  - Allow temperature to rise to 40–50 °C and stir for 2–4 hours.
  - **Workup:** Neutralize catalyst (if necessary) and purify via vacuum distillation.

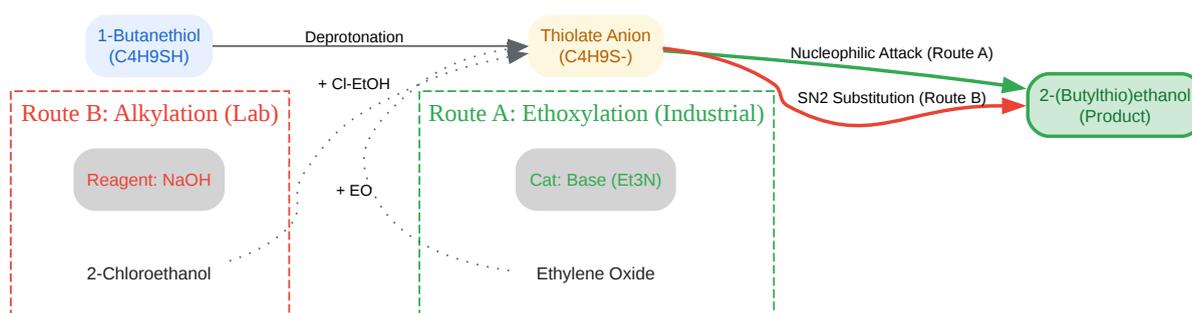
### Alternative Lab Route: Substitution with 2-Chloroethanol

For laboratories lacking ethylene oxide handling capabilities, the alkylation of 1-butanethiol with 2-chloroethanol is a viable alternative, though it generates stoichiometric salt waste.

Reaction:

## Synthesis Pathway Visualization

The following diagram illustrates the mechanistic flow for both synthesis routes.



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Figure 1: Comparative synthesis pathways showing the atom-efficient Ethylene Oxide route (Green) versus the Chloroethanol substitution route (Red).

## Applications in R&D and Industry

### Agrochemical Intermediate

**2-(Butylthio)ethanol** is a key precursor for organophosphorus insecticides. The hydroxyl group allows for phosphorylation, while the thioether moiety can be oxidized to a sulfoxide or sulfone to modify lipophilicity and metabolic stability in active pharmaceutical ingredients (APIs).

### Metal Extraction & Coordination

The sulfur atom acts as a "soft" donor ligand, making this compound effective in the solvent extraction of soft metal ions (e.g., Pd, Pt, Hg) from aqueous solutions. The hydroxyl group aids

in phase transfer kinetics by modulating the solubility in the organic phase.

## Solvent Systems

Due to its high boiling point and bifunctional nature, it is used as a solvent for resins and in reactions requiring high thermal stability where premature evaporation is detrimental.

## Safety & Handling (SDS Summary)

Hazard Classification (GHS):

- Acute Toxicity (Oral): Category 4 (H302)[3]
- Skin Corrosion/Irritation: Category 2 (H315)[3]
- Serious Eye Damage/Irritation: Category 2A (H319)

Critical Handling Protocols:

- Odor Control: Like most low-molecular-weight organosulfur compounds, it possesses a characteristic disagreeable odor. All transfers must occur within a functioning fume hood.
- Oxidation Sensitivity: Thioethers can slowly oxidize to sulfoxides in air. Store under inert gas (Argon/Nitrogen) to maintain >99% purity.
- PPE: Nitrile gloves, safety goggles, and lab coat are mandatory. In case of skin contact, wash immediately with soap and water; the lipophilic tail aids skin penetration.

## References

- National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 79241, **2-(Butylthio)ethanol**. PubChem.[4] Retrieved from [\[Link\]](#)
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Address: 3281 E Guasti Rd

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Phone: (601) 213-4426

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